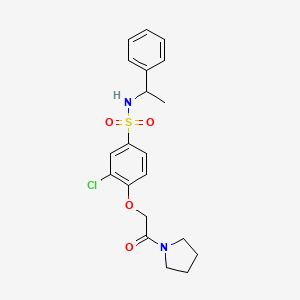
3-chloro-4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-(1-phenylethyl)benzenesulfonamide
概要
説明
3-chloro-4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-(1-phenylethyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a phenylethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-(1-phenylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-oxo-2-(1-pyrrolidinyl)ethanol under basic conditions to form the intermediate 3-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide. This intermediate is then reacted with 1-phenylethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-chloro-4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-chloro-4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 3-chloro-4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine ring and phenylethyl group contribute to the overall binding affinity and specificity. This compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
類似化合物との比較
Similar Compounds
3-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide: Lacks the phenylethyl group, which may affect its binding properties and biological activity.
4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-N-(1-phenylethyl)benzenesulfonamide: Lacks the chloro group, which may influence its reactivity and interactions with molecular targets.
Uniqueness
The presence of both the chloro and phenylethyl groups in 3-chloro-4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-(1-phenylethyl)benzenesulfonamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential for specific biological interactions .
特性
IUPAC Name |
3-chloro-4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-(1-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-15(16-7-3-2-4-8-16)22-28(25,26)17-9-10-19(18(21)13-17)27-14-20(24)23-11-5-6-12-23/h2-4,7-10,13,15,22H,5-6,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYAKNBEFLSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B4169941.png)
![{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4169942.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(1-methylbutyl)benzamide](/img/structure/B4169948.png)
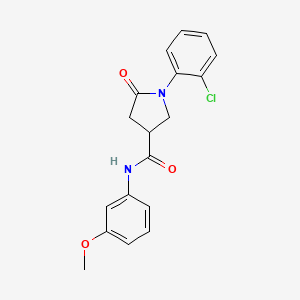
![(4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B4169961.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride](/img/structure/B4169962.png)
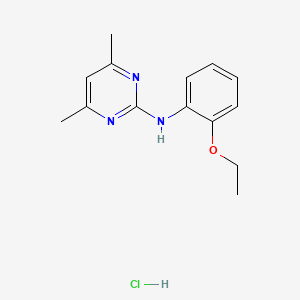
![diethyl 5-amino-2-methyl-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4169972.png)
![6-(4-methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4169990.png)
![4-(2-{[4-(benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4169994.png)
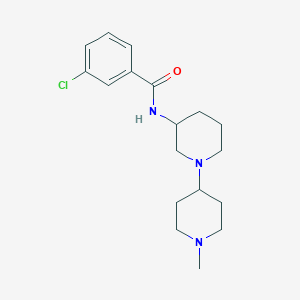
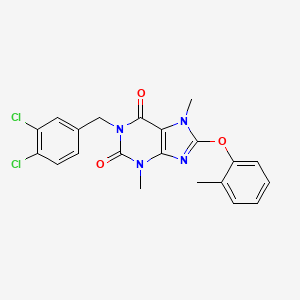
![ETHYL 1-[2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B4170010.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B4170026.png)
